Adiphenine

Catalog No.
S517272
CAS No.
50-42-0
M.F
C20H25NO2
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adiphenine

CAS Number

50-42-0

Product Name

Adiphenine

IUPAC Name

2-(diethylamino)ethyl 2,2-diphenylacetate

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C20H25NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3

InChI Key

JGOAIQNSOGZNBX-UHFFFAOYSA-N

SMILES

Array

solubility

>52.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Adiphenine hydrochloride; NSC 129224; NSC-129224; NSC129224

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

The exact mass of the compound Adiphenine hydrochloride is 347.1652 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758234. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adiphenine hydrochloride is a synthetic antispasmodic agent recognized for its dual mechanism of action. It functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and also exhibits direct smooth muscle relaxant properties, often described as 'papaverine-like'. This contrasts with classical antagonists like atropine, which primarily act by blocking muscarinic acetylcholine receptors. Adiphenine's distinct profile, which includes local anesthetic effects, makes it a specific pharmacological tool for studies requiring modulation of both nerve-mediated and direct muscular contraction pathways. Its hydrochloride salt form is readily soluble in water and common organic solvents such as DMSO and ethanol, facilitating its use in a variety of experimental preparations.

Selecting a smooth muscle relaxant requires careful consideration of its mechanism. Generic substitution of Adiphenine with classical alternatives like atropine or papaverine can lead to confounding results. Atropine is a competitive muscarinic antagonist, lacking the direct, non-receptor-mediated spasmolytic and local anesthetic properties of Adiphenine. Conversely, papaverine is a direct-acting vasodilator and smooth muscle relaxant that does not possess Adiphenine's significant anticholinergic activity. Therefore, Adiphenine is specified when a dual-mode of action—simultaneously targeting neuronal input via receptor blockade and directly affecting muscle tissue—is essential for the experimental model. Using a single-mechanism compound would fail to replicate this combined effect, compromising the validity of studies investigating complex spasmolytic pathways.

Differentiated Mechanism of Action: Non-Competitive vs. Competitive Antagonism

Unlike classical antimuscarinics such as atropine which act as competitive antagonists at muscarinic receptors, Adiphenine functions as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This mechanistic difference is critical; while atropine's effect can be surmounted by increasing concentrations of acetylcholine, Adiphenine's non-competitive action provides a more durable blockade, which is not dependent on agonist concentration in the same way. For example, atropine's pA2 value, a measure of competitive antagonist potency, is approximately 8.6-8.7 against carbachol in human colon tissue. Adiphenine's non-competitive inhibition is characterized by IC50 values, such as 1.8 µM for α3β4 nAChRs and 3.7 µM for α4β2 nAChRs.

Evidence DimensionMechanism of Receptor Antagonism
Target Compound DataNon-competitive inhibitor of nAChRs with IC50 values of 1.8 µM (α3β4) and 3.7 µM (α4β2).
Comparator Or BaselineAtropine: Competitive antagonist of muscarinic receptors with a pA2 of ~8.7.
Quantified DifferenceFundamentally different mechanism (non-competitive vs. competitive) and receptor target class (nicotinic vs. muscarinic).
ConditionsReceptor binding and functional assays on various nAChR subtypes and isolated human colon tissue.

This distinction makes Adiphenine the correct choice for studies requiring a stable, non-surmountable blockade of nicotinic transmission, a feature not offered by competitive antagonists like atropine.

Solubility Profile for Flexible Experimental Design and Formulation

Adiphenine hydrochloride offers a versatile solubility profile suitable for both aqueous and organic solvent-based experimental systems. It is soluble in ethanol and DMSO at approximately 30 mg/mL. For experiments requiring the avoidance of organic solvents, it can be directly dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL. This contrasts with some less soluble compounds or free-base forms that may require complex formulation strategies. For comparison, the related antispasmodic oxybutynin chloride is described as readily soluble in water, but quantitative data for direct comparison in PBS is less consistently reported across supplier datasheets.

Evidence DimensionSolubility in Common Laboratory Solvents
Target Compound DataApprox. 30 mg/mL in DMSO/Ethanol; approx. 1 mg/mL in PBS (pH 7.2).
Comparator Or BaselineOxybutynin Chloride: Described as 'readily soluble in water' but with less specific public data for PBS.
Quantified DifferenceProvides clear, quantified solubility data for both organic and aqueous buffer systems, ensuring formulation reproducibility.
ConditionsStandard laboratory solvents and buffers (PBS, pH 7.2).

A well-characterized solubility profile simplifies stock solution preparation and ensures reliable final concentrations, reducing variability in biological assays and formulation development.

Distinct Local Anesthetic Activity Not Present in All Antispasmodics

Adiphenine possesses significant local anesthetic properties, a characteristic it shares with its analogue proadifen but which distinguishes it from purely antimuscarinic agents like atropine. In studies on mouse muscle nAChRs, adiphenine increased the decay rate of macroscopic currents with an IC50 of 15 µmol·L−1, a mechanism consistent with local anesthetic action on ion channels. While other antispasmodics like oxybutynin also have local anesthetic effects, they are reported to be approximately 500 times weaker than its antimuscarinic effects. This makes Adiphenine a more relevant tool when both anticholinergic and local anesthetic effects are being investigated concurrently.

Evidence DimensionLocal Anesthetic Potency (IC50)
Target Compound Data15 µmol·L−1 (on nAChR macroscopic current decay rate).
Comparator Or BaselineOxybutynin: Local anesthetic effects are ~500 times weaker than its antimuscarinic effects.
Quantified DifferenceAdiphenine exhibits a pronounced local anesthetic effect at concentrations relevant to its receptor-blocking activity, unlike comparators where this effect is secondary or much weaker.
ConditionsElectrophysiological measurements on adult mouse muscle nAChRs.

For research models where nerve block or membrane stabilization is a required secondary effect alongside antispasmodic action, Adiphenine provides a dual functionality that simplifies experimental design.

Pharmacological Probing of Dual-Mechanism Spasmolysis

Adiphenine is the appropriate choice for ex vivo organ bath studies on smooth muscle tissues (e.g., intestine, bladder, or vascular rings) where the research goal is to dissect the contributions of both nerve-mediated cholinergic input and direct muscle excitability. Its dual action allows for the simultaneous blockade of certain neuronal signals and direct muscle relaxation, a feat not achievable with single-mechanism agents like atropine or papaverine.

Investigating Non-Competitive Nicotinic Receptor Blockade

In neuropharmacology and toxicology, Adiphenine serves as a reference compound for studying non-competitive inhibition of nAChRs. Its well-defined IC50 values across different subtypes make it a suitable tool for screening and characterizing other potential non-competitive antagonists or for creating models of stable nicotinic blockade that cannot be reversed by excess agonist.

Models Requiring Combined Anticholinergic and Local Anesthetic Effects

For cellular and tissue models investigating phenomena where both cholinergic signaling and membrane excitability are factors, such as certain pain or neuro-inflammatory pathways, Adiphenine's significant local anesthetic properties are a key advantage. This allows for a simplified experimental setup compared to co-administering a specific anticholinergic and a separate local anesthetic, which would introduce additional variables.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

311.188529040 Da

Monoisotopic Mass

311.188529040 Da

Heavy Atom Count

23

Decomposition

When heated to decomposition it emits toxic fumes of NOx.

Appearance

Solid powder

Melting Point

Crystals. MP: 113-114 °C; Readily soluble in water; very sparingly soluble in alcohol, ether /Hydrochloride/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YKG6OR043Q

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Parasympatholytics
MEDICATION (VET): AS A SMOOTH MUSCLE RELAXANT IN URINARY OR GASTROINTESTINAL SPASMS.
ADIPHENINE HAS BEEN EMPLOYED FOR SYMPTOMATIC RELIEF OF GI DISORDERS CHARACTERIZED BY SPASM; FOR SPASTIC CONDITIONS OF THE GALL BLADDER & BILIARY DUCTS; FOR DYSMENORRHEA; FOR URETERAL COLIC; & FOR NEUROGENIC BLADDER & CERTAIN OTHER TYPES OF DYSURIA. /ADIPHENINE HYDROCHLORIDE/
.../IT/ DECR SPASM OF GI TRACT, BILIARY TRACT, URETER, & UTERUS WITHOUT PRODUCING CHARACTERISTIC ATROPINE EFFECTS ON SALIVARY, SWEAT, GI GLANDS, EYE, OR CARDIOVASCULAR SYSTEM, EXCEPT IN LARGE DOSES. /ADIPHENINE HYDROCHLORIDE/
For more Therapeutic Uses (Complete) data for ADIPHENINE (10 total), please visit the HSDB record page.

Pictograms

Irritant

Irritant

Other CAS

50-42-0

Absorption Distribution and Excretion

This study describes the behavior of a dual labelled drug, adiphenine, in the rat brain. Macroautoradiographies show images of the brain at different times after injection. Some of the tissue metabolites are identified at the brain level and the passage of the blood brain barrier is compared with tritiated water. The obtained data give very interesting indications on the blood brain distribution and on the metabolism at the brain level. Different techniques of high pressure liquid chromatography, macro- and histoautoradiographies allowed /visualization of/ how the drug is fixed on cerebral structures, giving indications on its mechanism of action.
The disposition of adiphenine labelled with 14C in two positions has been investigated in rats and mice after iv administration, and has been compared with that of the [14C]diethylethanolamine HCl and of the [14C]diphenylacetic acid. Radioactivity in the blood declined in a biphasic manner. Biliary elimination depended upon the 14C-labelled compound administered: less than 5% dose for the diethylethanolamine moiety, 100% dose for the carboxylic moiety. Of the radioactivity appearing in rat bile, less than 1% is associated with unchanged adiphenine. ... Uptake by the brain of [14C]adiphenine shortly after dosing is 15 times greater than that of blood. Radioactivity is also found in the hypophysis, the adrenals and melanoid pigments, with a concentration up to 30 times greater than that found in the blood.

Metabolism Metabolites

Major metabolites isolated from rat urine after administration of a single dose of (14C)adiphenine or (3H)adiphenine were identified by chromatography and n.m.r. spectrometry, and by comparison with authentic reference compounds chemically synthesized. Adiphenine was extensively metabolized by hydrolysis of the ester bond into diethylaminoethanol, diphenylacetic acid, diphenylacetic acid glucuronide and, in small quantities, the corresponding glycine and glutamine conjugates.
The disposition of adiphenine labelled with 14C in two positions has been investigated in rats and mice after iv administration ... In preliminary metabolic studies, three major metabolites have been identified: diphenylacetic acid, diethylethanolamine and a diphenylacetic acid glucuronide.

Associated Chemicals

Adiphenine hydrochloride; 50-42-0

Wikipedia

Adiphenine

Drug Warnings

ALTHOUGH THE DRUG IS RELATIVELY NONTOXIC, IT SHOULD NOT BE USED IN CLOSE SEQUENCE WITH MORPHINE; THE COMBINATION APPEARS TO CAUSE APPREHENSION & TACHYCARDIA. /ADIPHENINE HYDROCHLORIDE/

Biological Half Life

Adiphenine was administered in 3H-labelled form in doses of 15 mumole/kg intravenously to male Wistar rats. Plasma and brain levels of the unchanged drug were measured. The elimination of the 3H-labelled compound from the plasma was monophasic with a half-life of 13 minutes. The unchanged drug was detectable in the plasma for 30 minutes after the injection. The time course of brain levels of unchanged drug paralleled that found in the plasma with a half-life of 9 to 12 minutes. In all experiments, brain and plasma levels of unchanged adiphenine correlate highly.

Use Classification

Pharmaceuticals

Methods of Manufacturing

PREPD BY ACTION OF DIPHENYLACETYL CHLORIDE OR DIPHENYL KETENE ON DIETHYLAMINOETHANOL: SWISS PATENT 190,541 (1937 TO CIBA); GER PATENTS 626,539; 653,778 (1937). /ADIPHENINE HYDROCHLORIDE/
Preparation: DE 626539 (1936 to Ciba)

General Manufacturing Information

Antiacid for relief of gastric hyperacidity /Carmethose-Trasentine/ /Former/

Analytic Laboratory Methods

DETERMINATION OF ADIPHENINE BY METHOD UTILIZING SYNTHETIC ION EXCHANGE RESINS.
SIMPLE METHOD HAS BEEN DEVELOPED FOR DETERMINATION OF SPASMOLYTIC DRUGS. METHOD IS BASED ON INTERACTION OF SPASMOLYTIC COMPD WITH ACID DYE, BROMOCRESOL GREEN.
Analyte: adiphenine; matrix: solutions; procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of quantitation: 7000 ng/mL

Clinical Laboratory Methods

Analyte: adiphenine; matrix: tissue extracts; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm or radioactivity detection
HPLC determination in tissues.
Analyte: adiphenine; matrix: blood (serum), urine; procedure: capillary electrophoresis with ultraviolet detection at 190 nm; limit of detection: 174 pp

Interactions

ALTHOUGH THE DRUG IS RELATIVELY NONTOXIC, IT SHOULD NOT BE USED IN CLOSE SEQUENCE WITH MORPHINE; THE COMBINATION APPEARS TO CAUSE APPREHENSION & TACHYCARDIA. /ADIPHENINE HYDROCHLORIDE/
Spasmolytin (adiphenine hydrochloride) and tropicine were administered im to albino rats poisoned with anabasine sulfate doses of 346, 519, and 692 mg/kg administered through gastric tube. The LD50 of anabasine sulfate, determined for treatment with adiphenine hydrochloride, was 570 mg/kg, and 403 mg/kg for treatment with tropacine. The LD16 and LD84 values determined for treatment with adiphenine hydrochloride and tropacine were 460 and 712 mg/kg and 288 and 498 mg/kg, respectively. Adiphenine hydrochloride and tropacine, administered im in 20 mg/kg doses, reduced the LD50 of anabasine sulfate by 271% and 191%, respectively./Adiphenine hydrochloride/

Dates

Last modified: 08-15-2023

Interaction of promethazine and adiphenine to human hemoglobin: A comparative spectroscopic and computational analysis

Neha Maurya, Mehraj Ud Din Parray, Jitendra Kumar Maurya, Amit Kumar, Rajan Patel
PMID: 29562212   DOI: 10.1016/j.saa.2018.03.023

Abstract

The binding nature of amphiphilic drugs viz. promethazine hydrochloride (PMT) and adiphenine hydrochloride (ADP), with human hemoglobin (Hb) was unraveled by fluorescence, absorbance, time resolved fluorescence, fluorescence resonance energy transfer (FRET) and circular dichroism (CD) spectral techniques in combination with molecular docking and molecular dynamic simulation methods. The steady state fluorescence spectra indicated that both PMT and ADP quenches the fluorescence of Hb through static quenching mechanism which was further confirmed by time resolved fluorescence spectra. The UV-Vis spectroscopy suggested ground state complex formation. The activation energy (E
) was observed more in the case of Hb-ADP than Hb-PMT interaction system. The FRET result indicates the high probability of energy transfer from β Trp37 residue of Hb to the PMT (r=2.02nm) and ADP (r=2.33nm). The thermodynamic data reveal that binding of PMT with Hb are exothermic in nature involving hydrogen bonding and van der Waal interaction whereas in the case of ADP hydrophobic forces play the major role and binding process is endothermic in nature. The CD results show that both PMT and ADP, induced secondary structural changes of Hb and unfold the protein by losing a large helical content while the effect is more pronounced with ADP. Additionally, we also utilized computational approaches for deep insight into the binding of these drugs with Hb and the results are well matched with our experimental results.


Bioinformatics analysis reveals potential candidate drugs for psychological stress in ovarian cancer

N Sun, W Zang, W Li
PMID: 23104652   DOI:

Abstract

Women with ovarian cancer may be at increased risk for psychological distress around the time of diagnosis relative to patients diagnosed with other cancers, because of the seriousness of the disease. However, the molecular mechanism of this effect is far from clear.
We sought to investigate the influence of psychological status in regulating gene expression among women with primary ovarian cancer and to identify the small molecules which exhibit similar effects with different psychological status.
DNA microarray analyses of 10 ovarian carcinomas (GSE9116, downloaded from GEO) identified 916 human transcripts that were differentially expressed in tumors from patients with high depression relative to grade-and stage-matched tumors from low depression patients, and pathways related to immune system were dysfunctional.
Our results suggest that psychosocial stress is related to impaired immunity in ovarian cancer patients. Besides, we identified a group of small molecules which can be exploited as adjuvant drug to improve therapeutic effect for ovarian cancer, such as MS-275 and adiphenine.
Our findings may be useful for the development of management strategies for psychological distress, and we suggest that there is a need for improvement in the quality of life of cancer outpatients being treated with chemotherapy.


[Nocturnal incontinence of urine in a hereditary patient, cured by a aynthetic antispasmodic (trasentine)]

J WATRIN
PMID: 21028089   DOI:

Abstract




Treatment of radiation sickness with trasentine and trasentine-phenobarbital; preliminary report

J C GLENN Jr, R J REEVES
PMID: 21003120   DOI: 10.1148/47.4.392

Abstract




[Comparison of the parasympathicolytic ffficacy of atropine, trasentin-H, trasentine]

J TRIPOD
PMID: 18125117   DOI:

Abstract




Activity of some newer spasmolytic agents on the biliary tract of man; a comparative study of isopropyl-norepinephrine, adiphenine hydrochloride, methylamino-iso-octene and khellin

E A GAENSLER, J M MCGOWAN
PMID: 15437302   DOI:

Abstract




[A derivative of diphenyloxyacetic acid for use as an antispasmodic]

J KLOSA
PMID: 15435188   DOI:

Abstract




The local anaesthetics proadifen and adiphenine inhibit nicotinic receptors by different molecular mechanisms

Guillermo Spitzmaul, Fernanda Gumilar, James P Dilger, Cecilia Bouzat
PMID: 19422391   DOI: 10.1111/j.1476-5381.2009.00214.x

Abstract

Many local anaesthetics are non-competitive inhibitors of nicotinic receptors (acetylcholine receptor, AChR). Proadifen induces a high-affinity state of the receptor, but its mechanism of action and that of an analogue, adiphenine, is unknown.
We measured the effects of proadifen and adiphenine on single-channel and macroscopic currents of adult mouse muscle AChR (wild-type and mutant). We assessed the results in terms of mechanisms and sites of action.
Both proadifen and adiphenine decreased the frequency of ACh-induced single-channel currents. Proadifen did not change cluster properties, but adiphenine decreased cluster duration (36-fold at 100 micromolxL(-1)). Preincubation with proadifen decreased the amplitude (IC(50)= 19 micromolxL(-1)) without changing the decay rate of macroscopic currents. In contrast, adiphenine did not change amplitude but increased the decay rate (IC(50)= 15 micromolxL(-1)). Kinetic measurements demonstrate that proadifen acts on the resting state to induce a desensitized state whose kinetics of recovery resemble those of ACh-induced desensitization. Adiphenine accelerates desensitization from the open state, but previous application of the drug to resting receptors is required. Both drugs stabilize desensitized states, as evidenced by the decrease in the number of clusters elicited by high ACh concentrations. The inhibition by adiphenine is not affected by proadifen, and the mutation alphaE262K decreases the sensitivity of the AChR only for adiphenine, indicating that these drugs act at different sites.
Two analogous local anaesthetics bind to different sites and inhibit AChR activity via different mechanisms and conformational states. These results provide new information on drug modulation of AChR.


Explore Compound Types